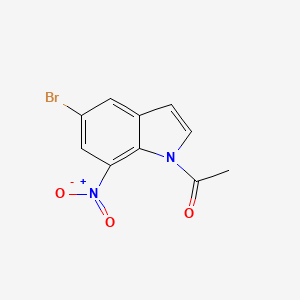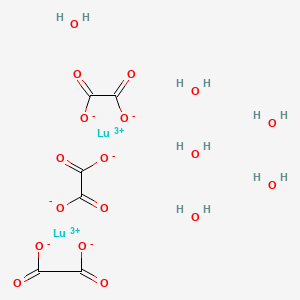
Lutetium(3+);oxalate;hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lutetium(3+);oxalate;hexahydrate is a chemical compound consisting of lutetium ions (Lu^3+), oxalate ions (C_2O_4^2-), and water molecules. It is a coordination compound where lutetium is in the +3 oxidation state, and the oxalate acts as a ligand. The hexahydrate form indicates that there are six water molecules associated with each formula unit of the compound. Lutetium is a rare earth element, and its compounds are known for their unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lutetium(3+);oxalate;hexahydrate can be synthesized through a reaction between lutetium chloride (LuCl_3) and oxalic acid (H_2C_2O_4) in an aqueous solution. The reaction typically involves mixing aqueous solutions of lutetium chloride and oxalic acid, followed by crystallization to obtain the hexahydrate form. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the dissolution of lutetium oxide (Lu_2O_3) in hydrochloric acid to form lutetium chloride, followed by the addition of oxalic acid to precipitate lutetium oxalate. The precipitate is then filtered, washed, and dried to obtain the hexahydrate form. The industrial process may also involve purification steps to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Lutetium(3+);oxalate;hexahydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Lutetium in the +3 oxidation state can participate in redox reactions, although it is relatively stable in this state.
Substitution Reactions: The oxalate ligand can be substituted by other ligands in coordination chemistry.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of lutetium hydroxide and oxalic acid.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents can oxidize lutetium compounds, although lutetium(3+) is relatively stable.
Reducing Agents: Reducing agents can reduce lutetium compounds, but lutetium(3+) is less prone to reduction.
Ligand Exchange: Ligands such as EDTA can replace oxalate in coordination complexes.
Hydrolysis Conditions: Acidic or basic conditions can promote hydrolysis reactions.
Major Products Formed
Lutetium Hydroxide: Formed during hydrolysis reactions.
Lutetium Oxide: Can be formed upon heating or oxidation.
Substituted Complexes: Formed during ligand exchange reactions.
Scientific Research Applications
Lutetium(3+);oxalate;hexahydrate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other lutetium compounds and coordination complexes.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Lutetium-based compounds, such as lutetium-177, are used in targeted radiotherapy for treating certain types of cancer.
Industry: Utilized in the production of specialty glasses, ceramics, and phosphors due to its unique optical properties.
Mechanism of Action
The mechanism of action of lutetium(3+);oxalate;hexahydrate depends on its application. In medical applications, lutetium-based compounds, such as lutetium-177, target specific receptors or cells. For example, lutetium-177 dotatate targets somatostatin receptors on neuroendocrine tumor cells, delivering targeted radiation to destroy cancer cells. The molecular targets and pathways involved include receptor-mediated endocytosis and subsequent radiation-induced DNA damage in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Lutetium(III) Chloride Hexahydrate (LuCl_3·6H_2O): Similar in structure but with chloride ions instead of oxalate.
Lutetium(III) Nitrate Hydrate (Lu(NO_3)_3·xH_2O): Contains nitrate ions and is used in similar applications.
Lutetium(III) Acetate Hydrate (Lu(C_2H_3O_2)_3·xH_2O): Contains acetate ions and is used in coordination chemistry.
Uniqueness
Lutetium(3+);oxalate;hexahydrate is unique due to the presence of oxalate ligands, which can form stable chelates with lutetium ions. This stability makes it useful in various applications, including as a precursor for other lutetium compounds and in coordination chemistry studies.
Properties
CAS No. |
51373-64-9 |
|---|---|
Molecular Formula |
C6H12Lu2O18 |
Molecular Weight |
722.08 g/mol |
IUPAC Name |
lutetium(3+);oxalate;hexahydrate |
InChI |
InChI=1S/3C2H2O4.2Lu.6H2O/c3*3-1(4)2(5)6;;;;;;;;/h3*(H,3,4)(H,5,6);;;6*1H2/q;;;2*+3;;;;;;/p-6 |
InChI Key |
GGCDTIOZNNDYOG-UHFFFAOYSA-H |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.[Lu+3].[Lu+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5R,11S)-12-hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one](/img/structure/B12435285.png)
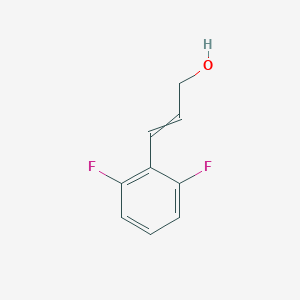
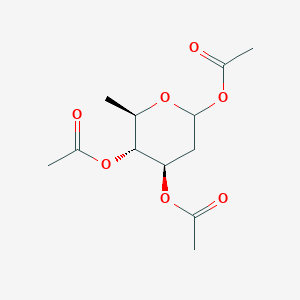
![N'-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide](/img/structure/B12435297.png)
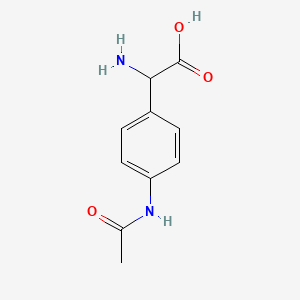

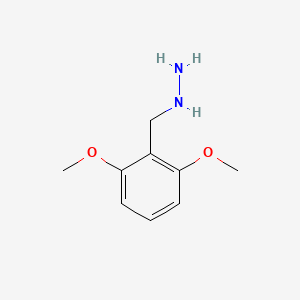
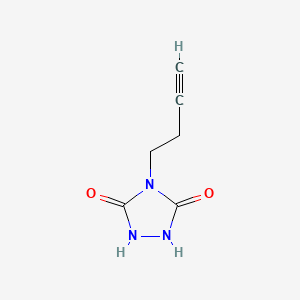
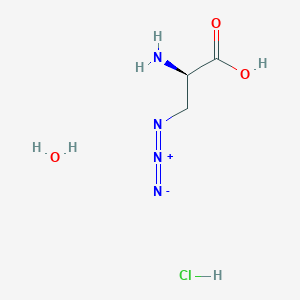
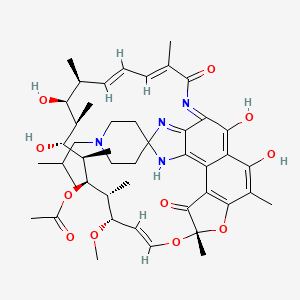
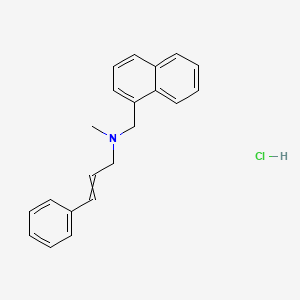
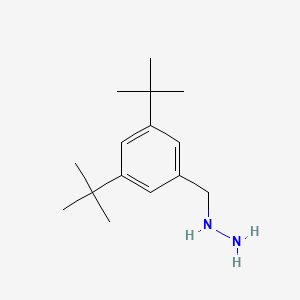
![5-[(1E)-2-(4-bromophenyl)ethenyl]benzene-1,3-diol](/img/structure/B12435358.png)
